molecular formula C20H23N3O2 B505626 N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

Cat. No.: B505626
M. Wt: 337.4g/mol
InChI Key: YHWFKKKGWXFPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide is a chemical compound with the molecular formula C19H23N3O. It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide typically involves the reaction of 4-benzylpiperazine with 2-(chlorocarbonyl)phenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(4-phenyl-1-piperazinyl)acetamide
  • 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
  • N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide

Uniqueness

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide stands out due to its specific structural features, such as the combination of a benzyl-substituted piperazine ring and an acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4g/mol

IUPAC Name

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H23N3O2/c1-16(24)21-19-10-6-5-9-18(19)20(25)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,21,24)

InChI Key

YHWFKKKGWXFPER-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.